Increased Conformational Flexibility Evidenced by Rotatable Bond Count vs. N-(4-Methylphenyl) Analog
The target compound possesses three rotatable bonds compared with two rotatable bonds for the direct N-(4-methylphenyl) analog (3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide, CAS 289630-31-5) [1]. The additional rotatable bond arises from the methylene spacer inserted between the amide nitrogen and the aromatic ring. This increased rotational freedom may influence the entropic penalty upon target binding and enable the exploration of distinct conformational space not accessible to the N-phenyl analog.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide: 2 |
| Quantified Difference | +1 rotatable bond (+50% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) and Chem960 computational pipeline |
Why This Matters
Rotatable bond count is a key determinant of ligand conformational entropy and can directly impact binding affinity, selectivity, and oral bioavailability in drug candidate optimization.
- [1] PubChem. Compound Summary for CID 770336: 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide – Rotatable Bond Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/289630-31-5 View Source
